molecular formula C5H4Cl3N3 B3271680 3,5,6-Trichloro-N-methylpyrazin-2-amine CAS No. 55233-36-8

3,5,6-Trichloro-N-methylpyrazin-2-amine

Cat. No.: B3271680
CAS No.: 55233-36-8
M. Wt: 212.46 g/mol
InChI Key: KYHFKDBTNZWXAI-UHFFFAOYSA-N
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Description

3,5,6-Trichloro-N-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H4Cl3N3 and a molecular weight of 212.46 g/mol It is characterized by the presence of three chlorine atoms and a methyl group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloro-N-methylpyrazin-2-amine typically involves the chlorination of N-methylpyrazin-2-amine. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3, 5, and 6 positions of the pyrazine ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the efficiency of the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive chlorine gas safely. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloro-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3,5,6-Trichloro-N-methylpyrazin-2-amine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,6-Trichloro-N-methylpyrazin-2-amine involves its interaction with specific molecular targets. The chlorine atoms and the pyrazine ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3,5,6-Trichloropyrazin-2-amine: Similar structure but lacks the methyl group.

    3,5-Dichloro-N-methylpyrazin-2-amine: Contains only two chlorine atoms.

    N-Methylpyrazin-2-amine: Lacks the chlorine atoms.

Uniqueness

3,5,6-Trichloro-N-methylpyrazin-2-amine is unique due to the presence of three chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3,5,6-trichloro-N-methylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3/c1-9-5-4(8)10-2(6)3(7)11-5/h1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHFKDBTNZWXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N=C(C(=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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